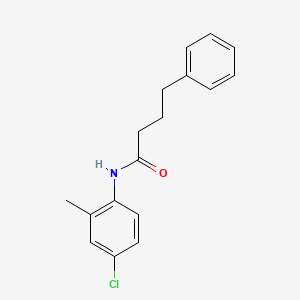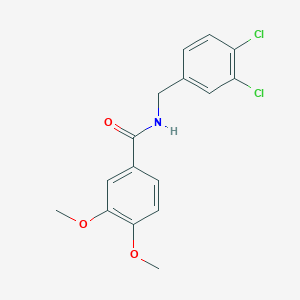![molecular formula C14H18F2N2O3 B5822260 N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, commonly known as DEBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DEBM is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential applications in treating various diseases.
Mécanisme D'action
DEBM inhibits N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to a cascade of events that ultimately result in apoptosis of cancer cells. Additionally, DEBM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
DEBM has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, DEBM has been shown to decrease glucose levels in diabetic mice, indicating its potential applications in treating diabetes. DEBM has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DEBM has several advantages as a research tool. It is a potent and specific inhibitor of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, making it an attractive target for drug development. Additionally, DEBM has been shown to have low toxicity in animal models, indicating its potential applications in human trials. However, DEBM has several limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on DEBM. One potential avenue is to study its potential applications in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of DEBM for various diseases. Finally, there is a need for more studies on the potential off-target effects of DEBM, as well as its long-term safety and efficacy in humans.
Conclusion
In conclusion, DEBM is a promising compound with potential applications in cancer treatment, diabetes, and neurodegenerative diseases. Its mechanism of action as a N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine inhibitor makes it an attractive target for drug development, and its low toxicity in animal models indicates its potential for human trials. Further research is needed to determine the optimal dosage and administration of DEBM, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of DEBM involves a series of chemical reactions, starting with the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde and 4-morpholinamine. The resulting product is then purified using chromatography techniques to obtain pure DEBM.
Applications De Recherche Scientifique
DEBM has been extensively studied for its potential applications in cancer treatment. N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is a key signaling molecule that plays a crucial role in cell survival, proliferation, and growth. Overexpression of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is observed in many types of cancer, making it an attractive target for drug development. DEBM has been shown to inhibit N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity, leading to apoptosis (programmed cell death) of cancer cells. Additionally, DEBM has been studied for its potential applications in treating diabetes and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZVNGJLJUCXPD-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)




![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)

![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)